2-Bromo-4-cyano-3-formylbenzoic acid
Overview
Description
2-Bromo-4-cyano-3-formylbenzoic acid is a chemical compound belonging to the class of benzoic acids. It is widely studied for its physical and chemical properties, synthesis, characterization, toxicity, safety, biological properties, analytical methods, applications, limitations, and future directions
Preparation Methods
The synthesis of 2-Bromo-4-cyano-3-formylbenzoic acid typically involves several steps, including the bromination, cyanation, and formylation of benzoic acid derivatives. One common synthetic route involves the bromination of 4-cyano-3-formylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve continuous flow processes to generate highly reactive intermediates, which are then trapped with appropriate electrophiles to form the desired compound . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
2-Bromo-4-cyano-3-formylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can be employed to form carbon-carbon bonds, leading to the synthesis of more complex molecules .
Scientific Research Applications
2-Bromo-4-cyano-3-formylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the production of advanced materials and as a building block for various industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-4-cyano-3-formylbenzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
2-Bromo-4-cyano-3-formylbenzoic acid can be compared with other similar compounds, such as:
- 4-Bromo-2-formylbenzoic acid
- 5-Cyano-2-formylbenzoic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
These compounds share similar structural features but differ in their substituents and positions on the benzene ring, which can influence their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-bromo-4-cyano-3-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrNO3/c10-8-6(9(13)14)2-1-5(3-11)7(8)4-12/h1-2,4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKKUNGTKUKTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C=O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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